

## In Vitro and In Vivo Efficacy of EMD 1204831: A Technical Guide

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Compound of Interest					
Compound Name:	EMD 1204831				
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### Introduction

EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention.

EMD 1204831 was developed to specifically target and inhibit the kinase activity of c-Met, thereby blocking downstream signaling cascades and impeding tumor growth. This document provides a comprehensive overview of the preclinical in vitro and in vivo efficacy of EMD 1204831, along with detailed experimental methodologies and a visual representation of its mechanism of action. It is important to note that a related compound, EMD 1214063 (Tepotinib), has progressed to clinical development and received regulatory approval for the treatment of certain cancers, underscoring the therapeutic potential of this class of c-Met inhibitors.[1]

## Data Presentation In Vitro Efficacy of EMD 1204831



Assay Type	Target	Cell Line	IC50 (nmol/L)	Reference
Biochemical Kinase Assay	c-Met	-	9	[2][3]
Cell-Based Phosphorylation Assay (HGF- induced)	c-Met	A549 (Lung Carcinoma)	15	[2]
Cell-Based Phosphorylation Assay (Constitutive)	c-Met	EBC-1 (Lung Carcinoma)	12	[2]

In Vivo Efficacy of EMD 1204831

Xenograft Model	Cancer Type	Dosing	Outcome	Reference
EBC-1	Non-Small Cell Lung Cancer	25 mg/kg, twice daily	Partial remissions in 50% of tumor-bearing mice	[2]
Hs746T	Gastric Carcinoma	Not specified	Effective tumor growth inhibition and regression	[2]
U87MG	Glioblastoma	Not specified	Effective tumor growth inhibition and regression	[2]

## **Signaling Pathway**

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by **EMD 1204831**. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and

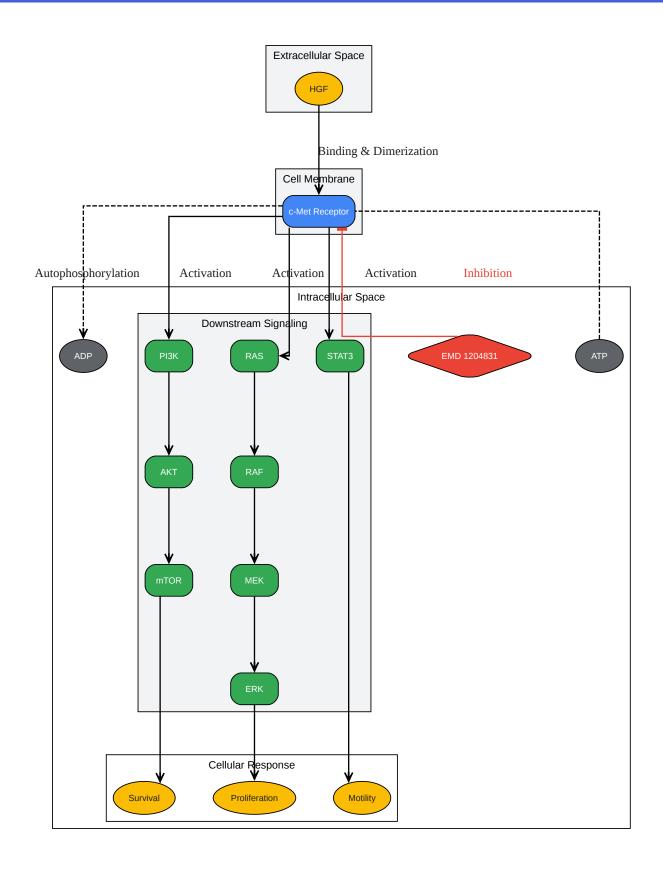


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STAT pathways, which collectively promote cell proliferation, survival, and motility. **EMD 1204831** acts as an ATP-competitive inhibitor, preventing the autophosphorylation of c-Met and thereby blocking the initiation of these downstream signals.





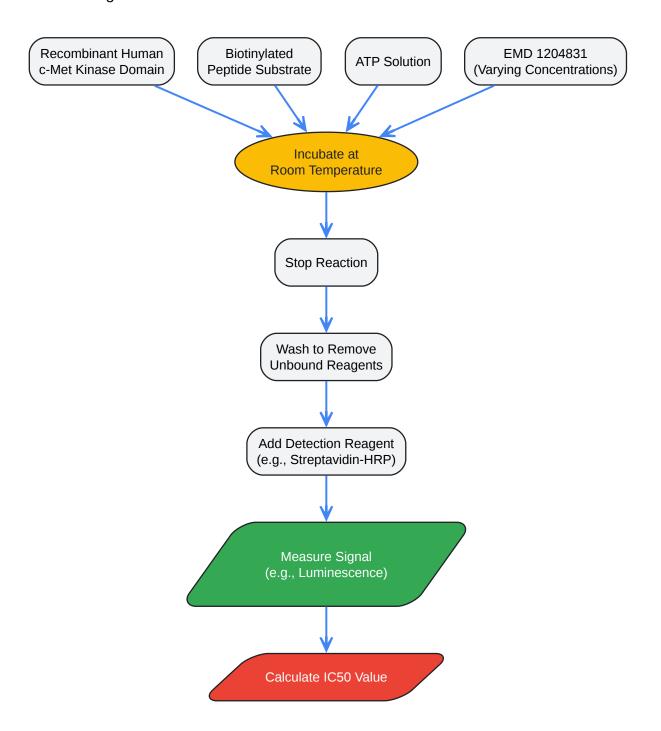
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c-Met signaling pathway and inhibition by EMD 1204831.



# **Experimental Workflows**In Vitro Kinase Assay Workflow

The following diagram outlines the workflow for determining the in vitro inhibitory activity of **EMD 1204831** against the c-Met kinase.



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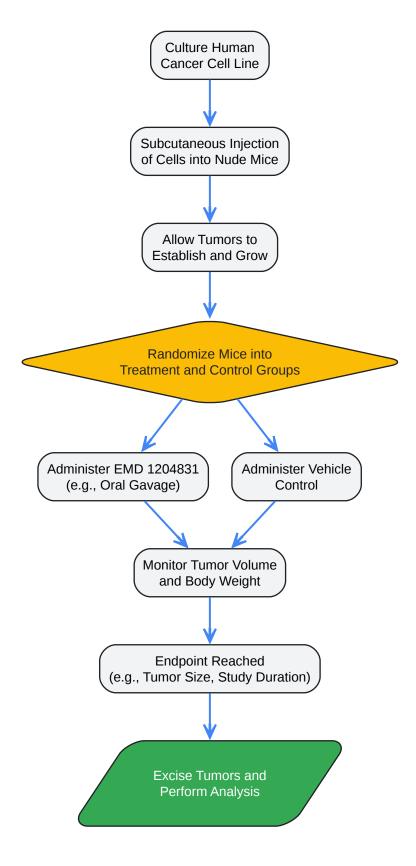


Workflow for the in vitro c-Met kinase inhibition assay.

## In Vivo Xenograft Study Workflow

The following diagram illustrates the general workflow for assessing the in vivo antitumor efficacy of **EMD 1204831** in a mouse xenograft model.





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Workflow for the in vivo mouse xenograft efficacy study.



# Experimental Protocols In Vitro c-Met Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **EMD 1204831** against recombinant human c-Met kinase.

#### Materials:

- Recombinant human c-Met kinase domain
- Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- Adenosine triphosphate (ATP)
- EMD 1204831
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
- Assay plates (e.g., 384-well flash-plate)
- Stop solution (e.g., EDTA)
- Detection reagent (e.g., Streptavidin-HRP and chemiluminescent substrate)
- · Plate reader

### Procedure:

- Prepare serial dilutions of EMD 1204831 in kinase buffer.
- Add the recombinant c-Met kinase, biotinylated peptide substrate, and the EMD 1204831 dilutions to the wells of the assay plate.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.



- Wash the plate to remove unbound reagents.
- Add the detection reagent to each well and incubate as required.
- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percent inhibition for each concentration of EMD 1204831 and determine the IC50 value by non-linear regression analysis.

## **Cell-Based c-Met Phosphorylation Assay**

Objective: To determine the IC50 of **EMD 1204831** for the inhibition of c-Met phosphorylation in a cellular context.

#### Materials:

- Human cancer cell lines (e.g., A549, EBC-1)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF) for ligand-induced phosphorylation
- EMD 1204831
- Lysis buffer
- · Antibodies: anti-phospho-c-Met, anti-total-c-Met
- Secondary antibodies
- Western blotting or ELISA reagents and equipment

#### Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- For ligand-induced phosphorylation, serum-starve the cells for several hours.
- Treat the cells with various concentrations of EMD 1204831 for a specified time.



- For ligand-induced phosphorylation, stimulate the cells with HGF.
- Wash the cells with cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Analyze the levels of phosphorylated and total c-Met using Western blotting or ELISA.
- Quantify the band intensities or ELISA signals.
- Calculate the percent inhibition of c-Met phosphorylation for each concentration of EMD
   1204831 and determine the IC50 value.

## In Vivo Mouse Xenograft Study

Objective: To evaluate the antitumor efficacy of **EMD 1204831** in a mouse model.

### Materials:

- Human cancer cell line (e.g., EBC-1)
- Immunocompromised mice (e.g., nude mice)
- EMD 1204831
- · Vehicle for drug formulation
- Calipers for tumor measurement
- · Animal housing and monitoring equipment

### Procedure:

- Inject a suspension of the human cancer cells subcutaneously into the flank of the mice.
- · Monitor the mice for tumor formation.
- Once tumors reach a predetermined size, randomize the mice into treatment and control groups.



- Administer EMD 1204831 (e.g., by oral gavage) to the treatment group at the specified dose and schedule.
- Administer the vehicle to the control group.
- Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.

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